(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one
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Description
“(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one” is a chemical compound with diverse applications in scientific research. It’s a pyrazole derivative, and pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles, including “this compound”, are often synthesized using traditional procedures . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
The tautomeric and conformational preferences of pyrazoles may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Scientific Research Applications
Molecular Structure and Interaction Studies
Research has explored the structural characteristics of similar compounds, shedding light on potential areas of application for the molecular structure . For instance, studies on ethyl N-[4-(3-methyl-4,5-dihydrobenzo[g]indazol-1-yl)phenylsulfonyl]thiocarbamate ethanol monosolvate have provided insights into molecular symmetry and hydrogen bonding patterns, which are crucial for understanding the behavior of complex molecules in various environments (Asiri, Al-Youbi, Faidallah, Ng, & Tiekink, 2011).
Fluorescent Chemosensor for Ion Detection
The compound has been found to act as a fluorescent chemosensor with high selectivity and sensitivity for aluminum ions (Al3+). This application is significant in environmental and biological contexts, where the detection of specific ions is necessary for monitoring and analysis purposes. The physicochemical investigation of a similar compound, 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), highlights its potential as a turn-on fluorescent chemosensor, underscoring the versatility of the molecular structure in ion detection (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).
Antibacterial and Anti-inflammatory Applications
Furthermore, derivatives of similar structures have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. For instance, compounds based on coumarin-pyrazole hybrids have shown promising antibacterial effects against Staphylococcus aureus and significant anti-inflammatory activity. Such findings suggest the potential of the molecular structure for applications in medicinal chemistry and drug development, particularly in the design of new therapeutics with antibacterial and anti-inflammatory properties (Chavan & Hosamani, 2018).
Properties
IUPAC Name |
(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-14(10-17-18(11)2)9-13-8-7-12-5-3-4-6-15(12)16(13)19/h3-6,9-10H,7-8H2,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMPENLTJDTTFF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2CCC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\CCC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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